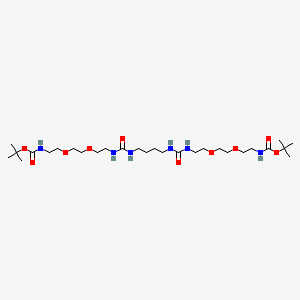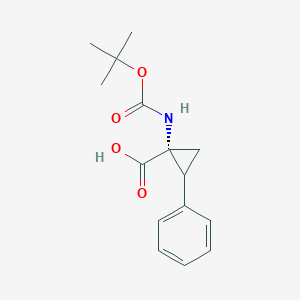
6-((6-((Biotinoyl)amino)hexanoyl)amino)hexanoic acid,hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-((6-((Biotinoyl)amino)hexanoyl)amino)hexanoic acid, hydrazide is a biotinylated compound commonly used in biochemical and molecular biology research. This compound is designed to facilitate the attachment of biotin to various biomolecules, enabling their detection and purification through interactions with avidin or streptavidin proteins.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-((6-((Biotinoyl)amino)hexanoyl)amino)hexanoic acid, hydrazide typically involves the following steps:
Biotinylation: Biotin is first activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
Coupling with Hexanoic Acid: The biotin-NHS ester is then reacted with hexanoic acid to form biotinylated hexanoic acid.
Formation of Hydrazide: The biotinylated hexanoic acid is further reacted with hydrazine to form the final product, 6-((6-((Biotinoyl)amino)hexanoyl)amino)hexanoic acid, hydrazide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
6-((6-((Biotinoyl)amino)hexanoyl)amino)hexanoic acid, hydrazide undergoes various chemical reactions, including:
Substitution Reactions: The hydrazide group can participate in nucleophilic substitution reactions.
Coupling Reactions: The biotin moiety can be coupled to other molecules through amide bond formation.
Common Reagents and Conditions
N-Hydroxysuccinimide (NHS): Used for activating biotin.
Hydrazine: Used for forming the hydrazide group.
Dicyclohexylcarbodiimide (DCC): Often used as a coupling reagent.
Major Products Formed
Biotinylated Biomolecules: The primary product formed is the biotinylated biomolecule, which can be detected and purified using avidin or streptavidin.
Aplicaciones Científicas De Investigación
6-((6-((Biotinoyl)amino)hexanoyl)amino)hexanoic acid, hydrazide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of biotinylated compounds for various assays.
Biology: Facilitates the labeling and detection of proteins, nucleic acids, and other biomolecules.
Medicine: Used in diagnostic assays and therapeutic research.
Industry: Employed in the production of biotinylated products for research and development.
Mecanismo De Acción
The compound exerts its effects through the biotin moiety, which has a high affinity for avidin and streptavidin proteins. This interaction allows for the specific binding and detection of biotinylated biomolecules. The hydrazide group provides additional reactivity, enabling further modifications and conjugations.
Comparación Con Compuestos Similares
Similar Compounds
Biotin-XX, SE (6-((6-((Biotinoyl)amino)hexanoyl)amino)hexanoic acid, succinimidyl ester): Similar in structure but contains a succinimidyl ester group instead of a hydrazide.
Biotin-X, SE (6-((Biotinoyl)amino)hexanoic acid, succinimidyl ester): Contains a shorter spacer arm compared to 6-((6-((Biotinoyl)amino)hexanoyl)amino)hexanoic acid, hydrazide.
Uniqueness
The uniqueness of 6-((6-((Biotinoyl)amino)hexanoyl)amino)hexanoic acid, hydrazide lies in its hydrazide group, which provides additional reactivity and versatility for further modifications. This makes it a valuable tool in various biochemical and molecular biology applications.
Propiedades
Fórmula molecular |
C21H38N6O4S |
|---|---|
Peso molecular |
470.6 g/mol |
Nombre IUPAC |
6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-(5-hydrazinyl-5-oxopentyl)hexanamide |
InChI |
InChI=1S/C21H38N6O4S/c22-27-19(30)11-5-7-13-24-17(28)9-2-1-6-12-23-18(29)10-4-3-8-16-20-15(14-32-16)25-21(31)26-20/h15-16,20H,1-14,22H2,(H,23,29)(H,24,28)(H,27,30)(H2,25,26,31)/t15-,16-,20-/m0/s1 |
Clave InChI |
DNVCKDJIDJQJMD-FTRWYGJKSA-N |
SMILES isomérico |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCCCCC(=O)NN)NC(=O)N2 |
SMILES canónico |
C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCCCC(=O)NN)NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9H-fluoren-9-ylmethyl (5S)-7-(4-methylpentan-2-yl)-6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B14801202.png)
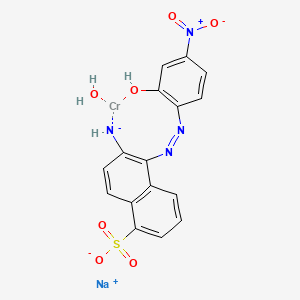
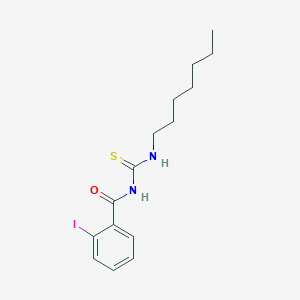

![[4-(1-aminoethyl)phenyl]methanol;hydrochloride](/img/structure/B14801219.png)
![Tert-butyl 7-ethynyl-7-methyl-2-oxa-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B14801221.png)
![N-cyclohexyl-4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}benzenesulfonamide](/img/structure/B14801227.png)
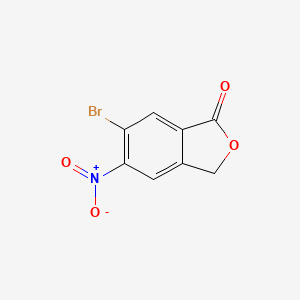
![Aluminum;calcium;1-methyl-3,5,6,8-tetraoxido-9,10-dioxo-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylate](/img/structure/B14801248.png)
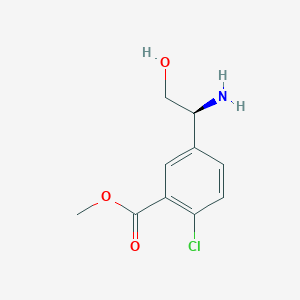
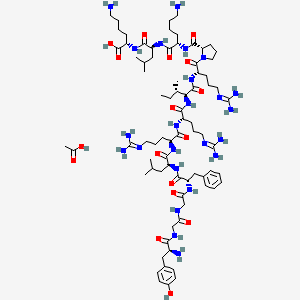
![2-(2-bromo-4-methylphenoxy)-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)acetamide](/img/structure/B14801272.png)
